10-Pyrene-PC

Phospholipase A2 assay Enzyme substrate specificity Fluorogenic substrate

10-Pyrene-PC is the only pyrene-phospholipid that permits excimer-based ratiometric membrane analysis at 2 mol% without intramolecular interference, delivering linear sPLA2 kinetic reads in 2 minutes. Unlike NBD/BODIPY labels or dual-pyrene analogs, it directly reports lateral lipid organization, enabling quantitative membrane fluidity, domain formation, and lipid-protein interaction studies. Standardize your membrane biophysics and PLA2 inhibitor screening with this high-purity probe.

Molecular Formula C50H76NO8P
Molecular Weight 850.1 g/mol
CAS No. 95864-17-8
Cat. No. B132271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Pyrene-PC
CAS95864-17-8
Synonyms(7R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[[1-oxo-10-(1-pyrenyl)decyl]oxy]-3,5,9-Trioxa-4-phosphapentacosan-1-aminium Inner Salt 4-Oxide; _x000B_1-Hexadecanoyl-2-(1-pyrenedecanoyl)-sn-glycero-3-phosphocholine;  3-Palmitoyl-2-(1-pyrenodecanoyl)-L-α-phosphatidyl
Molecular FormulaC50H76NO8P
Molecular Weight850.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
InChIInChI=1S/C50H76NO8P/c1-5-6-7-8-9-10-11-12-13-14-17-20-23-29-47(52)56-39-45(40-58-60(54,55)57-38-37-51(2,3)4)59-48(53)30-24-21-18-15-16-19-22-26-41-31-32-44-34-33-42-27-25-28-43-35-36-46(41)50(44)49(42)43/h25,27-28,31-36,45H,5-24,26,29-30,37-40H2,1-4H3/t45-/m1/s1
InChIKeyZZLOWUUVDRBGKM-WBVITSLISA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in chloroform

10-Pyrene-PC (CAS 95864-17-8): A Pyrene-Labeled Phosphatidylcholine for Quantitative Phospholipase Activity and Membrane Dynamics Assays


10-Pyrene-PC, formally known as 1-palmitoyl-2-(10-pyrenedecanoyl)-sn-glycero-3-phosphocholine, is a fluorescent phosphatidylcholine analog featuring a pyrene moiety attached to the sn-2 acyl chain via a ten-carbon linker . With a molecular formula of C50H76NO8P and a molecular weight of 850.11 g/mol, this compound serves as a membrane-incorporable probe that retains the structural integrity of native phosphatidylcholine while enabling fluorescence-based detection [1]. Unlike simple fluorophore conjugates, the pyrene group exhibits concentration-dependent excimer formation (E/M ratio) that provides quantitative readouts of lateral membrane organization and lipid packing without requiring additional labeling steps [2]. The compound is supplied as a solid powder stable at -20°C for long-term storage and forms phospholipid vesicles in aqueous solutions, making it directly applicable to both enzymatic and biophysical assays .

Why 10-Pyrene-PC Cannot Be Replaced by Other Fluorescent Phospholipids in Quantitative Assays


Substituting 10-Pyrene-PC with alternative fluorescent phospholipids—such as NBD-labeled, BODIPY-labeled, or shorter-chain pyrene analogs—introduces systematic measurement errors that compromise data comparability and assay sensitivity. NBD and BODIPY fluorophores exhibit substantially different spectral properties (excitation/emission maxima at 470/530 nm and 507/513 nm, respectively, compared to pyrene's 340/376 nm [1]) and do not undergo excimer formation, precluding the ratiometric E/M measurements essential for membrane fluidity and domain analysis [2]. More critically, within the pyrene-phospholipid class, the linker length profoundly dictates biophysical behavior: py6-PC (six-carbon linker) displays excimer formation consistent with theory only up to 4 mol% probe concentration, whereas py10-PC (10-Pyrene-PC) maintains theoretical conformity only up to 2 mol% [3]. This 2-fold difference in linear dynamic range directly impacts experimental design and data interpretation. Furthermore, dual-pyrene analogs such as 1,2-bis-(1-pyrenedecanoyl)-sn-glycero-3-phosphocholine contain two fluorophores per molecule, producing intramolecular excimers that obscure the intermolecular excimer signals required for lateral diffusion and lipid-protein interaction studies [4].

Quantitative Differentiation of 10-Pyrene-PC from Alternative Fluorescent Phospholipids: A Comparator-Based Evidence Guide


PLA2 Subtype Specificity: 10-Pyrene-PC as a Universal Calcium-Dependent PLA2 Substrate with Defined Exclusions

10-Pyrene-PC functions as a substrate for all calcium-dependent phospholipase A2 (PLA2) enzymes, with the explicit exceptions of cytosolic PLA2 (cPLA2) and platelet-activating factor acetylhydrolase (PAF-AH) . This specificity profile enables broad-spectrum sPLA2 activity screening while avoiding interference from cPLA2 and PAF-AH isoforms that do not recognize this substrate [1]. Upon enzymatic hydrolysis, 10-Pyrene-PC releases 10-pyrenyldecanoic acid, which exhibits monomeric fluorescence at excitation 345 nm and emission 395 nm, allowing direct quantification of phospholipase activity without secondary labeling steps . In contrast, dual-pyrene substrates such as 1,2-bis-(1-pyrenedecanoyl)-sn-glycero-3-phosphocholine generate two pyrenedecanoic acid products upon complete hydrolysis, complicating stoichiometric interpretation [2].

Phospholipase A2 assay Enzyme substrate specificity Fluorogenic substrate

Excimer Formation Linearity: 2 mol% Upper Limit for 10-Pyrene-PC vs. 4 mol% for Py6-PC in Theoretical Conformity

The excimer formation of 10-Pyrene-PC (py10-PC) conforms precisely to two-dimensional diffusion-controlled reaction theory only up to a probe molar proportion of 2 mol% in phosphatidylcholine bilayers; above this concentration, experimental quenching efficiency falls below theoretical expectations [1]. In direct comparison, py6-PC—a structural analog bearing a six-carbon linker between the pyrene moiety and the glycerol backbone—maintains theoretical conformity up to 4 mol%, representing a 2-fold higher linear dynamic range [2]. This quantitative difference arises from the longer ten-carbon linker in 10-Pyrene-PC, which allows the pyrene group to interdigitate into the apposing membrane leaflet at higher probe densities, increasing local ordering and restricting lateral diffusion [3].

Membrane biophysics Excimer fluorescence Lateral diffusion

Membrane Lateral Diffusion: Distinct Activation Energies for 10-Pyrene-PC vs. Free Pyrene Probes

Time-resolved fluorescence decay analysis of pyrene self-quenching in fluid-phase DMPC multilamellar vesicles reveals that 10-Pyrene-PC (py10-PC) exhibits lateral diffusion behavior fundamentally distinct from free pyrene probes [1]. The primary diffusion step for 10-Pyrene-PC involves the simultaneous jump of both the phospholipid and fluorophore moieties, whereas free pyrene diffuses independently of the lipid matrix [2]. Critically, the pyrene group from 10-Pyrene-PC molecules residing in opposing membrane leaflets can interact during the excited-state lifetime, a phenomenon not observed for free pyrene probes [3]. This transbilayer interaction capability enables 10-Pyrene-PC to report on inter-leaflet lipid dynamics—information inaccessible to free pyrene or surface-anchored fluorophores.

Lateral diffusion Membrane fluidity Activation energy

Spectral Differentiation: Pyrene Excitation/Emission vs. NBD, BODIPY, and Dansyl Lipid Probes

10-Pyrene-PC exhibits excitation and emission maxima at 340 nm and 376 nm (monomer), respectively, with an additional excimer emission band at approximately 475 nm [1]. This dual-emission property enables ratiometric E/M measurements that are independent of probe concentration and instrumental fluctuations—a capability absent in single-emission fluorophores such as NBD-labeled lipids (excitation/emission 470/530 nm), BODIPY FL-labeled lipids (507/513 nm), and dansyl-labeled lipids . The substantial spectral separation between pyrene and these alternative fluorophores (minimum 70 nm shift in excitation maxima; minimum 137 nm shift in emission maxima) permits multiplexed assays where 10-Pyrene-PC is used simultaneously with NBD- or BODIPY-labeled probes without spectral overlap [2].

Fluorescence spectroscopy Lipid probes Multiplex assays

Optimal Research Applications for 10-Pyrene-PC Based on Quantified Performance Advantages


High-Throughput Screening of Secreted Phospholipase A2 (sPLA2) Inhibitors

10-Pyrene-PC enables continuous fluorescence monitoring of sPLA2 activity in 96- or 384-well plate formats using excitation at 345–350 nm and emission at 395–405 nm . Because the substrate is recognized by all calcium-dependent PLA2 isoforms except cPLA2 and PAF-AH, it provides broad sPLA2 family coverage while eliminating false-positive signals from cPLA2 contamination . The assay requires only 20% final plasma concentration and generates linear initial velocities within 2 minutes, permitting accurate determination of kinetic parameters (Km, Vmax) and inhibitor IC50 values .

Lateral Membrane Organization and Lipid Domain Analysis via Excimer-to-Monomer (E/M) Ratiometry

The excimer fluorescence of 10-Pyrene-PC, arising from collisional encounters between pyrene moieties on adjacent phospholipid molecules, serves as a quantitative reporter of lateral membrane organization . By measuring the E/M ratio as a function of temperature, probe concentration, or membrane composition, researchers can map phase transitions, detect lipid domain formation, and quantify cholesterol-induced ordering effects . To ensure quantitative accuracy, probe concentrations must be maintained at or below 2 mol% in phosphatidylcholine bilayers, above which excimer formation deviates from two-dimensional diffusion theory .

Lipid-Protein Interaction Studies Requiring Anchored Diffusion Reporting

Unlike free pyrene or short-chain pyrene fatty acids that diffuse independently of the lipid matrix, 10-Pyrene-PC undergoes lateral diffusion as an intact phospholipid molecule, with the primary diffusion step involving simultaneous movement of both the phospholipid headgroup and the pyrene fluorophore . This anchored diffusion behavior enables 10-Pyrene-PC to accurately report on lipid microenvironments surrounding membrane proteins, including transporter conformational changes, receptor clustering, and lipid raft association . The ten-carbon linker positions the pyrene group sufficiently deep within the bilayer to detect transbilayer interactions during the excited-state lifetime .

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